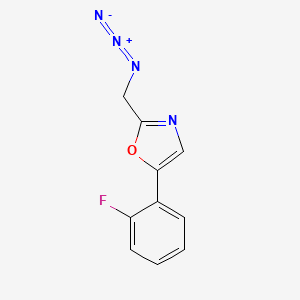
2-(Azidomethyl)-5-(2-fluorophenyl)oxazole
Overview
Description
“2-(Azidomethyl)-5-(2-fluorophenyl)oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached, and an azidomethyl group, which contains a nitrogen-rich azide group attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the fluorophenyl group, and the azidomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azide group, which is known to be quite reactive. The oxazole ring and the fluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any functional groups .Scientific Research Applications
Synthesis and Chemical Properties
"2-(Azidomethyl)-5-(2-fluorophenyl)oxazole" is a compound that belongs to the oxazole family, known for their versatile chemical properties and applications in synthetic chemistry. Research has demonstrated various methodologies for synthesizing oxazole derivatives and exploring their chemical transformations. For instance, a study highlighted the use of oxazoles as masked carboxyls facilitating nucleophilic aromatic substitution, providing a novel unsymmetrical aryl-aryl coupling synthon, which could potentially be applied to "this compound" for creating complex molecular architectures (Cram, Bryant, & Doxsee, 1987).
Antiproliferative Activity
Research into oxazole derivatives has also explored their biological activities, including antiproliferative effects. A study on novel 2,4,5-trisubstituted oxazole derivatives revealed their potential antiproliferative activity, which suggests that "this compound" might also possess similar biological properties that could be harnessed in therapeutic applications (Liu et al., 2009).
Fluorocyclization and Functional Group Transformations
A sustainable synthesis approach involving electrochemically generated ArIF2 for fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles has been demonstrated, showcasing a green chemistry route for introducing fluorine atoms into the oxazole ring. This method may be adapted for functionalizing "this compound," enhancing its utility in organic synthesis and pharmaceutical research (Herszman, Berger, & Waldvogel, 2019).
Excited-State Intramolecular Proton Transfer (ESIPT)
The impact of benzannulation on ESIPT in oxazoles has been studied, revealing how modifications to the oxazole core affect fluorescence emission. This research could inform the design of "this compound"-based fluorophores for applications in sensing, imaging, and photonic devices (Mena, Vera, & Baumgartner, 2020).
Hypolipidemic Activities
Exploration of oxazole derivatives for hypolipidemic activities has identified compounds with significant effects in lowering lipid levels in preclinical models. These findings suggest potential therapeutic applications of oxazole derivatives, including "this compound," in treating hyperlipidemia and related cardiovascular diseases (Moriya et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(azidomethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSJCWXHACCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


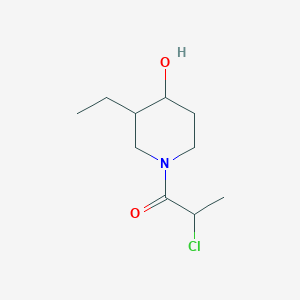
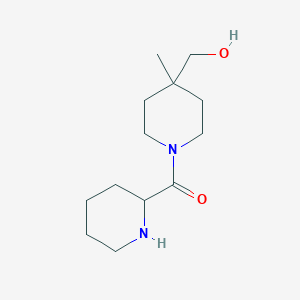
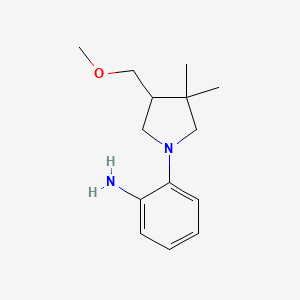
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)

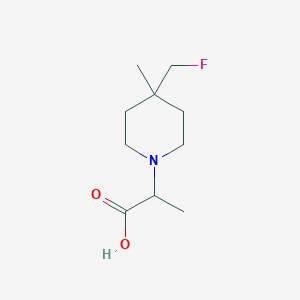
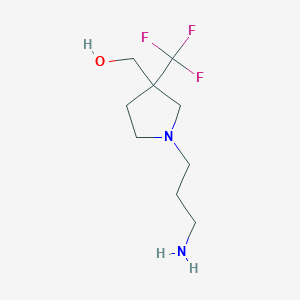
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1480079.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
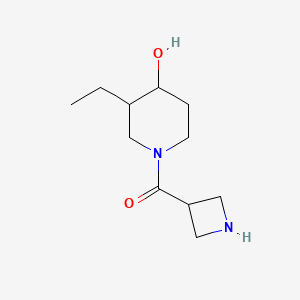
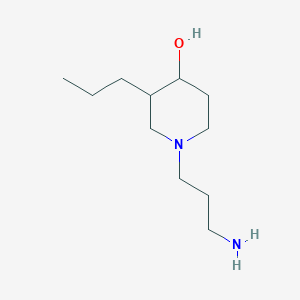

![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
